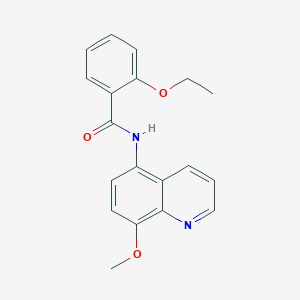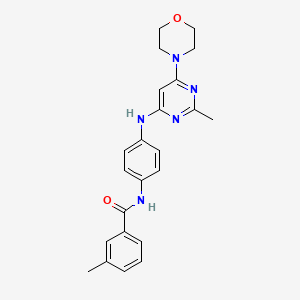![molecular formula C23H29ClN2O3 B11326577 2-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11326577.png)
2-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group, a chlorophenyl group, and a morpholinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the reaction of 2-chlorobenzoic acid with butanol in the presence of a dehydrating agent such as thionyl chloride to form 2-butoxybenzoic acid.
Amidation Reaction: The 2-butoxybenzoic acid is then reacted with 2-(2-chlorophenyl)-2-(morpholin-4-yl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-butoxybenzoic acid.
Reduction: Formation of 2-butoxy-N-[2-(2-aminophenyl)-2-(morpholin-4-yl)ethyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: It is explored for its potential use in the synthesis of advanced materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.
Industrial Applications: It is investigated for its use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-butoxy-N-[2-(2-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide
- 2-butoxy-N-[2-(2-bromophenyl)-2-(morpholin-4-yl)ethyl]benzamide
- 2-butoxy-N-[2-(2-iodophenyl)-2-(morpholin-4-yl)ethyl]benzamide
Uniqueness
2-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs with different halogen substitutions.
Properties
Molecular Formula |
C23H29ClN2O3 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-butoxy-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C23H29ClN2O3/c1-2-3-14-29-22-11-7-5-9-19(22)23(27)25-17-21(26-12-15-28-16-13-26)18-8-4-6-10-20(18)24/h4-11,21H,2-3,12-17H2,1H3,(H,25,27) |
InChI Key |
GOOQSIIBYQIQIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11326495.png)
![2-(2,3-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11326503.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11326506.png)
![Ethyl 4-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11326510.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326521.png)
![4-(2-methylpropoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11326525.png)
![6-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326538.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B11326539.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methylbenzamide](/img/structure/B11326543.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326549.png)
![2-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11326556.png)

![2-(2-chlorophenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11326572.png)
